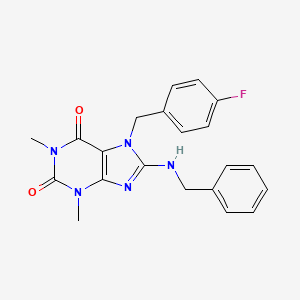

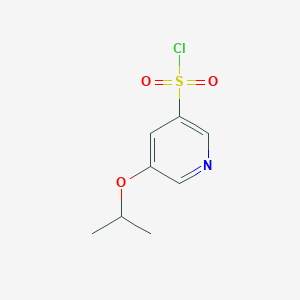

8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as BFMDP, is a novel psychoactive substance that has gained popularity in recent years. It belongs to the class of cathinones, which are synthetic stimulants that mimic the effects of amphetamine and cocaine. BFMDP has been found to have a high affinity for the dopamine transporter and is known to increase the release of dopamine in the brain. In

Scientific Research Applications

Structural and Chemical Properties

Research has explored the structural and chemical properties of compounds closely related to 8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. These studies provide insights into the molecular geometry, conformation, and potential chemical behavior of such purine derivatives. For instance, the crystallographic analysis of similar compounds reveals typical geometries of the purine system and the conformations of substituent groups, which are crucial for understanding their chemical reactivity and interactions with biological targets (Karczmarzyk et al., 1995).

Pharmacological Potential

Extensive research has been conducted on the pharmacological potential of purine derivatives, particularly focusing on their ability to interact with adenosine receptors, monoamine oxidases (MAO), and other targets relevant to the treatment of neurodegenerative diseases. For example, studies on tricyclic xanthine derivatives, which share structural similarities with the compound of interest, have identified potent dual-target-directed ligands that exhibit significant antagonistic activity at A1/A2A adenosine receptors, alongside inhibitory effects on monoamine oxidases. These compounds hold promise for symptomatic as well as disease-modifying treatments of neurodegenerative diseases, highlighting the therapeutic relevance of such chemical structures (Brunschweiger et al., 2014).

Drug Development and Synthesis

The synthesis of novel purine derivatives, including those with specific substituents such as benzylamino and fluorobenzyl groups, is of significant interest for the development of new therapeutic agents. The methodologies for synthesizing these compounds often involve complex chemical reactions, and the resulting products are evaluated for various biological activities. Such research efforts contribute to the expansion of drug libraries with potential applications in treating a range of diseases (Hesek & Rybár, 1994).

properties

IUPAC Name |

8-(benzylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O2/c1-25-18-17(19(28)26(2)21(25)29)27(13-15-8-10-16(22)11-9-15)20(24-18)23-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLVIPOUYLRXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2815165.png)

![6-fluoro-1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2815175.png)

![(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2815182.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2815183.png)

![N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide](/img/structure/B2815184.png)

![4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline](/img/structure/B2815185.png)

![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2815187.png)